molecular formula C7H12ClNO2 B2473067 Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate;hydrochloride CAS No. 98431-72-2

Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate;hydrochloride

Cat. No.: B2473067
CAS No.: 98431-72-2
M. Wt: 177.63
InChI Key: KZPKBZYGIQOCKQ-UHFFFAOYSA-N
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Description

Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate;hydrochloride is a chemical compound with the molecular formula C7H12ClNO2. It is a derivative of tetrahydropyridine and is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate;hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 1,2,3,6-tetrahydropyridine with methyl chloroformate under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and is carried out at room temperature .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine and tetrahydropyridine derivatives, which are useful intermediates in organic synthesis .

Scientific Research Applications

Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a neurotoxin by inhibiting mitochondrial complex I, leading to oxidative stress and neuronal damage. This property makes it a valuable tool in studying neurodegenerative diseases such as Parkinson’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate;hydrochloride is unique due to its specific structural configuration, which allows it to interact with biological systems in a distinct manner. Its ability to inhibit mitochondrial complex I and induce oxidative stress sets it apart from other similar compounds, making it particularly useful in neurotoxicity studies .

Properties

IUPAC Name

methyl 1,2,3,6-tetrahydropyridine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-4-2-3-5-8-6;/h2-3,6,8H,4-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPKBZYGIQOCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC=CCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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